molecular formula C25H22Br2N8O3 B14950004 3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone

3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone

Cat. No.: B14950004
M. Wt: 642.3 g/mol
InChI Key: JBBZXIOGVAJRMK-XODNFHPESA-N
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Description

3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone typically involves multiple steps. The starting material, 3,5-Dibromo-2-methoxybenzaldehyde, can be synthesized through bromination of 2-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The subsequent steps involve the formation of the hydrazone derivative by reacting the aldehyde with the appropriate hydrazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon (Pd/C), and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce the corresponding aniline derivative .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The triazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Similar in structure but with a hydroxy group instead of a methoxy group.

    2,5-Dibromo-1,4-benzoquinone: Contains bromine atoms but has a quinone structure instead of a benzaldehyde.

    Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)]: Similar bromine substitution but with different functional groups.

Properties

Molecular Formula

C25H22Br2N8O3

Molecular Weight

642.3 g/mol

IUPAC Name

2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H22Br2N8O3/c1-14-4-5-19(10-15(14)2)30-24-31-23(29-18-6-8-20(9-7-18)35(36)37)32-25(33-24)34-28-13-16-11-17(26)12-21(27)22(16)38-3/h4-13H,1-3H3,(H3,29,30,31,32,33,34)/b28-13+

InChI Key

JBBZXIOGVAJRMK-XODNFHPESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)Br)Br)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)Br)Br)OC)C

Origin of Product

United States

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